molecular formula C8H9BO4 B1371249 2-(3-Boronophenyl)acetic acid CAS No. 914397-60-7

2-(3-Boronophenyl)acetic acid

Cat. No.: B1371249
CAS No.: 914397-60-7
M. Wt: 179.97 g/mol
InChI Key: UQOJWKCPHDCNQS-UHFFFAOYSA-N
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Description

2-(3-Boronophenyl)acetic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of boronic acid and features a boron atom attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Boronophenyl)acetic acid typically involves the reaction of 3-(cyanomethyl)phenylboronic acid with potassium hydroxide in a mixture of ethylene glycol and water. The reaction is carried out at a temperature of 155°C with stirring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Boronophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

2-(3-Boronophenyl)acetic acid has demonstrated its utility in numerous scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its interactions with enzymes and proteins, potentially influencing metabolic processes.

    Medicine: Explored for its potential as a fluorescent probe and reporter molecule in diagnostic applications.

    Industry: Utilized in polymer synthesis and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(3-Boronophenyl)acetic acid involves its interaction with enzymes and proteins. It is believed to influence enzyme activity and metabolic processes by binding to specific molecular targets. Additionally, it may interact with cell membranes, affecting the transport of molecules into and out of cells .

Comparison with Similar Compounds

  • 3-(Carboxymethyl)phenylboronic acid
  • 3-(Dihydroxyboryl)phenylacetic acid
  • Benzeneacetic acid, 3-borono-

Comparison: 2-(3-Boronophenyl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(3-boronophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOJWKCPHDCNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626017
Record name (3-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914397-60-7
Record name (3-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethyl)benzeneboronic acid
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